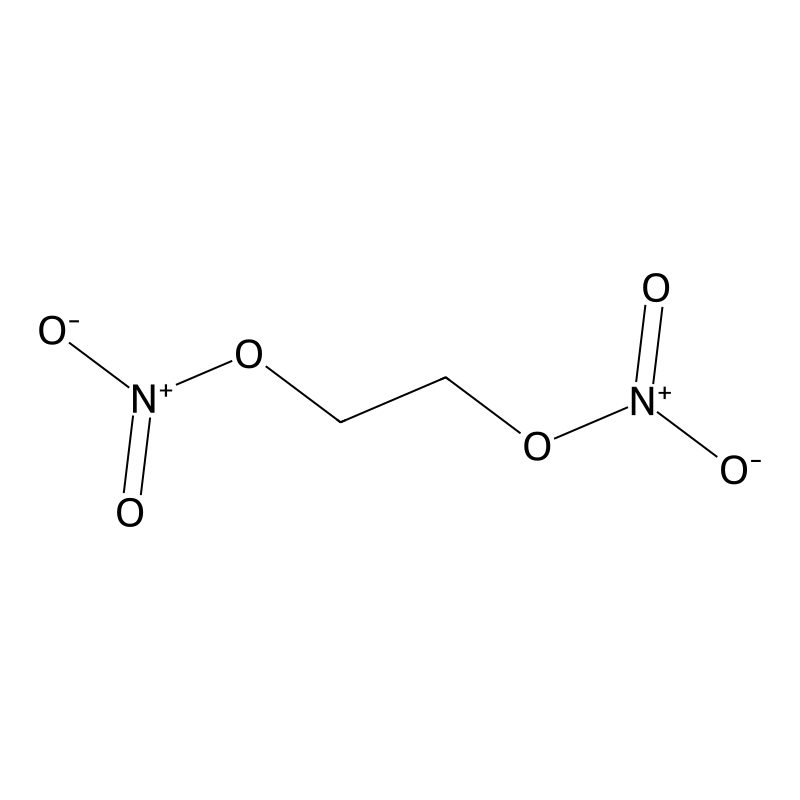

Ethylene glycol dinitrate

NO2-OCH2CH2O-NO2

C2H4N2O6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NO2-OCH2CH2O-NO2

C2H4N2O6

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.04 M

Very soluble in ether, ethanol

Soluble in carbon tetrachloride, benzene, toluene, acetone; limited solublity in common alcohols

In water, 0.52%

Soluble in dilute alkali

In water, 6,800 mg/L at 20 °C

Solubility in water, g/100ml at 25 °C: 0.5

Insoluble

Synonyms

Canonical SMILES

Environmental Analysis

EGDN can be used as a reference compound for analytical techniques designed to detect explosives. Researchers have developed methods to collect and identify minute quantities of EGDN vapors in air samples, which can be helpful in forensic investigations or environmental monitoring of explosives manufacturing sites [].

Physiological Studies

Some historical research has explored the physiological effects of EGDN exposure. Studies in rats have investigated how EGDN breaks down in the body and its impact on blood pressure []. It's important to note that due to the hazardous nature of EGDN, such research is not commonly conducted today.

Safety Considerations

It's crucial to remember that EGDN is a highly regulated substance due to its explosive potential. Research involving EGDN requires strict safety protocols and adherence to occupational exposure limits set by organizations like the German Research Foundation [].

Ethylene glycol dinitrate is a colorless to yellow, oily liquid that is highly explosive and used primarily in the production of explosives. It is chemically similar to nitroglycerin but is characterized by a perfect oxygen balance, allowing for complete conversion into carbon dioxide, water, and nitrogen gas during decomposition without producing excess unreacted substances. This compound has a molar mass of 152.07 g/mol and a density of approximately 1.49 g/cm³ at 25°C. Ethylene glycol dinitrate is also known by various names, including nitroglycol and 1,2-ethanediol dinitrate .

EGDN is an extremely hazardous material due to its explosive nature. It is toxic upon inhalation, skin contact, or ingestion, causing headaches, dizziness, nausea, and methemoglobinemia (reduced oxygen-carrying capacity of blood) [].

- Flammability: Highly flammable and can detonate upon exposure to flames, sparks, or heat [].

- Reactivity: Reacts violently with acids and strong bases [].

Safety Precautions

EGDN should only be handled by trained professionals in well-ventilated and explosion-proof environments. Strict safety protocols, including proper personal protective equipment (PPE) and remote handling procedures, are mandatory when working with EGDN [].

Case Study

An accidental explosion involving EGDN at a nitroglycerin manufacturing plant in 1942 resulted in significant property damage and casualties, highlighting the importance of safe handling procedures [].

- Decomposition Reaction: When rapidly heated to temperatures above 215 °C, ethylene glycol dinitrate can explode, similar to nitroglycerin.

- Reaction with Potassium Hydroxide: Ethylene glycol dinitrate reacts violently with potassium hydroxide, yielding ethylene glycol and potassium nitrate:

- Nitration Reaction: It can be synthesized through the direct nitration of ethylene glycol with nitric and sulfuric acids:

- Headaches

- Dizziness

- Nausea and vomiting

- Abdominal pain

- Hypotension

- Methemoglobinemia, which can lead to cyanosis (blue discoloration of the skin) due to impaired oxygen transport in the blood .

High levels of exposure may result in severe cardiovascular effects, including arrhythmias and potential fatality due to heart damage or central nervous system depression .

Ethylene glycol dinitrate can be synthesized through several methods:

- Direct Nitration: Ethylene glycol is nitrated using a mixture of nitric acid and sulfuric acid at controlled temperatures (10-12 °C) to maximize yield.

- From Ethylene Oxide: Ethylene glycol dinitrate can also be produced by reacting ethylene oxide with dinitrogen pentoxide:

- Commercial Production: In commercial settings, larger quantities are synthesized using optimized conditions that enhance yield while minimizing decomposition .

Ethylene glycol dinitrate has several applications primarily in the field of explosives:

- Explosive Ingredient: It is used in dynamite formulations to lower the freezing point of nitroglycerin, making it suitable for use in colder environments.

- Taggant in Explosives: Historically, it served as a detection taggant in plastic explosives like Semtex until it was replaced by dimethyldinitrobutane due to safety concerns .

Ethylene glycol dinitrate interacts with various substances, leading to potentially hazardous reactions:

- It reacts violently with strong oxidizing agents and reducing agents.

- Mixing with acids or alkalis can cause explosive decompositions.

- Exposure to heat or shock can lead to violent combustion or explosions .

These interactions necessitate strict handling protocols to prevent accidents.

Ethylene glycol dinitrate shares similarities with several other compounds in terms of structure and properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Primary Use | Unique Features |

|---|---|---|---|

| Nitroglycerin | Glycerol trinitrate | Explosive | Higher viscosity; more stable under certain conditions |

| Glyceryl trinitrate | Glycerol trinitrate | Explosive | More sensitive to shock than ethylene glycol dinitrate |

| Diethylene glycol dinitrate | Diethylene glycol derivative | Explosive | Less volatile; used in specific formulations |

| Nitrocellulose | Cellulose nitrate | Propellant/explosive | Solid form; different stability characteristics |

Ethylene glycol dinitrate is unique due to its complete oxygen balance and lower viscosity compared to nitroglycerin, making it more suitable for specific explosive applications while being less viscous and more volatile than its counterparts .

The synthesis of ethylene glycol dinitrate dates to 1870, when Belgian chemist Louis Henry first produced the pure compound by nitrating ethylene glycol with a cooled mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. Earlier attempts, such as August Kekulé’s 1869 nitration of ethylene, yielded impure products contaminated with beta-nitroethyl nitrate. By the early 20th century, American chemist William Henry Rinkenbach refined the process, achieving higher yields through precise temperature control (23°C) and optimized acid ratios. His work established foundational protocols for industrial-scale production, emphasizing glycol purification via fractional distillation under reduced pressure (40 mm Hg).

Nitrification Methods

Direct Nitration of Ethylene Glycol

Direct nitration remains the primary method for synthesizing ethylene glycol dinitrate. In this process, anhydrous ethylene glycol is gradually added to a nitrating acid mixture (typically HNO₃ and H₂SO₄) under controlled conditions. Rinkenbach’s seminal protocol used 20 g of purified glycol with 70 g HNO₃ (40%) and 130 g H₂SO₃ (60%), yielding 39.6 g of purified ethylene glycol dinitrate after washing. The reaction’s exothermic nature necessitates cooling to 10–12°C to prevent decomposition, with yields dropping significantly at higher temperatures.

Acid Mixture Optimization (HNO₃/H₂SO₄)

The ratio and concentration of HNO₃ and H₂SO₄ critically influence reaction efficiency. A 40:60 (v/v) HNO₃-to-H₂SO₄ mixture maximizes nitronium ion (NO₂⁺) generation while minimizing side reactions. Sulfuric acid acts as a dehydrating agent, enhancing nitric acid’s nitrating capacity. Modern adaptations employ continuous processes, such as Biazzi nitrators, to maintain optimal acid contact time and temperature gradients.

Table 1: Acid Mixture Ratios and Yields

| HNO₃ Concentration (%) | H₂SO₄ Concentration (%) | Yield (%) | Temperature (°C) |

|---|---|---|---|

| 40 | 60 | 65–70 | 10–12 |

| 50 | 50 | 55–60 | 15–20 |

| 30 | 70 | 50–55 | 5–10 |

Temperature and Yield Control Mechanisms

Temperature regulation is paramount to prevent thermal runaway. Automated cooling systems maintain reactions at 10–23°C, with deviations above 25°C leading to oxidative decomposition. Yield improvements (up to 70%) are achieved by combining low temperatures with excess nitrating acid (2.2 molar equivalents per hydroxyl group). Post-reaction quenching in ice water terminates the reaction and minimizes byproduct formation.

Modern Synthetic Approaches

Purification Techniques (Fractionation, Washing)

Crude ethylene glycol dinitrate is purified via sequential washes with water, sodium bicarbonate, and urea to neutralize residual acids. Fractional distillation under vacuum (40–120 mm Hg) separates the product from unreacted glycol and nitration byproducts. Advanced methods, such as microextraction by packed sorbent (MEPS), enable analytical-scale purification with >99% purity.

Alternative Synthesis Pathways

Ethylene Oxide and Dinitrogen Pentoxide Reactions

An alternative route involves reacting ethylene oxide (C₂H₄O) with dinitrogen pentoxide (N₂O₅) in dichloromethane under ozone catalysis. This method avoids mixed acids, producing ethylene glycol dinitrate with fewer impurities. However, scalability challenges and the instability of N₂O₅ limit its industrial adoption.

Computational Modeling of Reaction Dynamics

Recent advances in computational chemistry have elucidated nitration mechanisms. Ab initio molecular dynamics simulations reveal that nitronium ion attack on ethylene glycol follows a bimolecular nucleophilic substitution (SN2) pathway, with transition states stabilized by sulfuric acid. These models predict optimal reaction coordinates for minimizing energy barriers, informing laboratory protocols.

Table 2: Computational Insights into Nitration Dynamics

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (kJ/mol) | 85–90 | Guides temperature control |

| Reaction Enthalpy (kJ/mol) | −220 to −240 | Confirms exothermic nature |

| Transition State Lifetime (fs) | 40–60 | Informs quenching timing |

The detonation characteristics of ethylene glycol dinitrate establish it as one of the most effective explosive materials, characterized by exceptional performance parameters and unique decomposition behavior.

Oxygen Balance and Ideal Decomposition Products

Ethylene glycol dinitrate exhibits a perfect oxygen balance of zero percent, representing an ideal stoichiometric relationship between oxidizing and fuel components within the explosive molecule [1] [2]. This perfect oxygen balance ensures complete combustion without excess oxygen or fuel, resulting in optimal energy release and clean decomposition products [2].

The ideal decomposition reaction proceeds according to the following stoichiometric equation:

C₂H₄N₂O₆ → 2CO₂ + 2H₂O + N₂

This reaction produces only carbon dioxide, water vapor, and nitrogen gas as decomposition products, with no toxic carbon monoxide or other hazardous byproducts [1] [2]. The molecular weight balance confirms this ideal decomposition, with reactant mass (152.06 g/mol) exactly matching product mass (88.02 + 36.03 + 28.01 = 152.06 g/mol).

The heat of explosion for ethylene glycol dinitrate reaches 6,658 kJ/kg [4] [5], reflecting the substantial energy release achieved through this complete combustion process. This high energy density combined with perfect oxygen balance contributes to the exceptional brisance and detonation performance of the compound.

| Property | Value | Reference |

|---|---|---|

| Oxygen Balance | 0.00% | [1] [2] |

| Heat of Explosion | 6,658 kJ/kg | [4] [5] |

| Ideal Products | 2CO₂ + 2H₂O + N₂ | [1] [2] |

| Molecular Weight | 152.06 g/mol | [6] [7] |

| Product Mass Balance | 152.06 g/mol | Calculated |

Detonation Velocity and Pressure Profiles

Ethylene glycol dinitrate demonstrates exceptional detonation velocity ranging from 7,300 to 8,300 meters per second at a density of 1.49 g/cm³ [8] [6] [5]. This detonation velocity places ethylene glycol dinitrate among the highest-performing explosives, comparable to nitroglycerin (7,700 m/s) and significantly exceeding many conventional explosives [8] [6].

The Chapman-Jouguet pressure for ethylene glycol dinitrate ranges from 187 to 245 kilobars [8] [6], representing the pressure at the detonation front where the reaction products achieve sonic velocity. This pressure range indicates the tremendous force generated during detonation and contributes to the exceptional brisance characteristics of the explosive.

Trinitrotoluene equivalence calculations, based on the relationship between detonation velocities, yield a value of 1.12 for ethylene glycol dinitrate [5]. This indicates that ethylene glycol dinitrate produces approximately 12% more explosive energy than an equivalent mass of trinitrotoluene, confirming its superior performance characteristics.

The detonation pressure can be calculated using Chapman-Jouguet theory according to the relationship:

P_{CJ} = ρ₀D²/(γ+1)

Where ρ₀ represents the initial density, D represents the detonation velocity, and γ represents the ratio of specific heats for the detonation products [9] [10].

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Detonation Velocity | 7,300-8,300 | m/s | [8] [6] [5] |

| Detonation Pressure | 187-245 | kbar | [8] [6] |

| Density | 1.49 | g/cm³ | [6] [7] |

| TNT Equivalence | 1.12 | - | [5] |

Sensitivity to Impact/Heat (Lead Block Tests)

Ethylene glycol dinitrate exhibits extremely high sensitivity to mechanical impact, with an impact sensitivity of only 0.2 joules [11] [12]. This places it in the category of primary explosives, as it requires minimal energy input to initiate detonation. For comparison, the commonly used secondary explosive cyclotrimethylenetrinitramine has an impact sensitivity of 7.4 joules, making ethylene glycol dinitrate approximately 37 times more sensitive to impact [11] [12].

Lead block test measurements yield a value of 650 cubic centimeters for ethylene glycol dinitrate [6] [5], representing approximately 10% higher brisance than nitroglycerin. The lead block test measures the expansion of a standardized lead cylinder caused by the detonation of a fixed quantity of explosive, providing a quantitative assessment of brisance or shattering effect [13].

Thermal sensitivity characteristics show that ethylene glycol dinitrate explodes when rapidly heated to 215°C, preceded by partial decomposition similar to nitroglycerin behavior [7]. However, the compound demonstrates explosive decomposition at the lower temperature of 114°C under certain conditions [14] [15], indicating significant thermal sensitivity that requires careful handling and storage protocols.

The high sensitivity to both impact and heat reflects the inherent instability of the nitrate ester functional group, particularly the labile oxygen-nitrogen dioxide bond. This sensitivity makes ethylene glycol dinitrate particularly hazardous for handling, transportation, and storage, requiring specialized safety protocols [15] [16].

| Sensitivity Parameter | Value | Comparison | Reference |

|---|---|---|---|

| Impact Sensitivity | 0.2 J | RDX: 7.4 J | [11] [12] |

| Lead Block Test | 650 cm³ | NG: ~590 cm³ | [6] [5] |

| Explosion Temperature | 114-215°C | Variable conditions | [14] [7] [15] |

| Classification | Primary Explosive | High sensitivity | [11] [12] |

Comparative Analysis with Analogues

Nitroglycerin and Plasticizer Efficacy

Ethylene glycol dinitrate demonstrates superior plasticizer efficacy compared to nitroglycerin when incorporated into nitrocellulose-based propellant formulations. The compound effectively reduces the glass transition temperature of nitrocellulose from 70°C to -20°C when used at concentrations of 12-20% by weight . This plasticizing effect significantly improves the mechanical properties and processing characteristics of energetic formulations.

Detonation performance comparisons reveal that ethylene glycol dinitrate achieves optimal performance at 50:50 ratios with nitroglycerin, yielding detonation velocities of 7,200 meters per second . This synergistic combination provides enhanced performance while maintaining acceptable sensitivity characteristics for practical applications.

The volatility characteristics of ethylene glycol dinitrate present both advantages and challenges compared to nitroglycerin. With a vapor pressure of 0.05 mmHg at 20°C [6] [7], ethylene glycol dinitrate exhibits higher volatility than nitroglycerin, facilitating detection in security applications but requiring additional precautions during storage and handling [17].

Compatibility studies using differential scanning calorimetry demonstrate no exothermic activity below 100°C for ethylene glycol dinitrate-nitrocellulose mixtures, confirming thermal stability under normal storage conditions . This compatibility extends the operational temperature range and storage life of formulations containing ethylene glycol dinitrate.

| Property | EGDN | Nitroglycerin | Advantage |

|---|---|---|---|

| Molecular Weight | 152.06 g/mol | 227.09 g/mol | Lower molecular weight |

| Oxygen Balance | 0.0% | 3.5% | Perfect balance |

| Detonation Velocity | 7,300 m/s | 7,700 m/s | Comparable performance |

| Impact Sensitivity | 0.2 J | 0.2 J | Similar sensitivity |

| Vapor Pressure | 0.05 mmHg | Lower | Enhanced detection |

| Glass Transition Reduction | 70°C to -20°C | Standard reference | Superior plasticizing |

Diethylene Glycol Dinitrate and Triethylene Glycol Dinitrate

The comparative analysis of ethylene glycol dinitrate with its higher homologues reveals systematic trends in explosive performance and physical properties. Diethylene glycol dinitrate exhibits a detonation velocity of 6,600 meters per second at a density of 1.38 g/cm³ [18] [19], representing approximately 10% lower performance than ethylene glycol dinitrate. The oxygen balance of diethylene glycol dinitrate is -40.8% [18], indicating incomplete combustion and reduced energy efficiency compared to the perfect oxygen balance of ethylene glycol dinitrate.

Triethylene glycol dinitrate demonstrates further performance reduction with a detonation velocity of 6,200 meters per second and an oxygen balance of -60.0% [21]. However, triethylene glycol dinitrate exhibits excellent plasticizing ability toward nitrocellulose and significantly lower volatility, making it advantageous for specific applications requiring reduced vapor emissions [21].

Sensitivity characteristics show progressive improvement in the homologous series, with both diethylene glycol dinitrate and triethylene glycol dinitrate classified as less sensitive than ethylene glycol dinitrate [21] [22]. This reduced sensitivity improves handling safety while maintaining useful explosive performance for secondary explosive applications.

The thermal decomposition behavior varies systematically across the series. Thermal analysis reveals that diethylene glycol dinitrate exhibits decomposition peak temperatures at 161.5°C and 204.6°C, corresponding to plasticizer volatilization and nitrocellulose decomposition respectively [19]. These decomposition temperatures provide improved thermal stability compared to ethylene glycol dinitrate.

| Compound | Detonation Velocity | Oxygen Balance | Sensitivity | Volatility |

|---|---|---|---|---|

| EGDN | 7,300 m/s | 0.0% | High (0.2 J) | High |

| DEGDN | 6,600 m/s | -40.8% | Less sensitive | Lower |

| TEGDN | 6,200 m/s | -60.0% | Less sensitive | Lowest |

Mechanistic Studies

Femtosecond Time-Resolved Mass Spectrometry

Femtosecond time-resolved mass spectrometry investigations of ethylene glycol dinitrate reveal unprecedented insights into the ultrafast decomposition dynamics of this sensitive explosive. The experimental methodology employed a pump-probe technique utilizing a 1300 nm, 20 femtosecond pump pulse with an intensity of 10¹⁴ W cm⁻² for ionization, coupled with a 650 nm, 47 femtosecond probe pulse at 10¹³ W cm⁻² intensity for electronic excitation [11] [23] [24].

The mass spectrometric analysis under strong field ionization conditions reveals the complete absence of intact molecular ion detection, confirming that the ethylene glycol dinitrate cation is metastable to dissociation [11] [23]. The fragmentation pattern produces characteristic ions including methylnitrate cation (m/z 76), nitrogen dioxide cation (m/z 46), formaldehyde cation (m/z 30), and formyl cation (m/z 29), consistent with electron impact ionization spectra from standard databases [11] [23].

Three distinct dissociation time scales emerge from the experimental measurements. The fastest time constant (T₁ ≈ 40-60 femtoseconds) accounts for approximately 80% of the observed dynamics and represents direct dissociation immediately following vertical ionization [11] [23] [24]. The intermediate time constant (T₂ ≈ 340-450 femtoseconds) contributes approximately 20% to the dynamics and corresponds to geometric relaxation processes. The slowest time constant (T₃ > 2 picoseconds) represents long-term dissociation of more stable conformer structures [11] [23] [24].

The delayed onset of 15-24 femtoseconds observed for specific fragment ions indicates electronic relaxation from the first excited state (D₁) to the ground state (D₀) following ionization [11] [23]. This electronic relaxation process provides mechanistic insights into the energy redistribution pathways that drive subsequent molecular fragmentation.

| Time Scale | Duration | Process | Population |

|---|---|---|---|

| T₁ | 40-60 fs | Direct dissociation post-ionization | ~80% |

| T₂ | 340-450 fs | Geometric relaxation to conformers | ~20% |

| T₃ | >2000 fs | Long-term conformer dissociation | <5% |

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics simulations provide detailed mechanistic understanding of the ethylene glycol dinitrate cation decomposition pathways. The computational methodology employed density functional theory at the B3LYP/6-31G(2df,p) level, with conformational searching using the conformer-rotamer ensemble sampling tool and semiempirical quantum chemistry calculations [11] [23].

The conformational analysis identifies seven neutral conformers (labeled A through G) and four distinct cationic conformers (labeled I⁺ through IV⁺) [11] [23]. The mapping between vertically ionized neutral conformers and relaxed cation conformers reveals complex potential energy surface topologies that govern the decomposition dynamics.

Initial fragmentation time statistics demonstrate systematic differences among conformer structures. The vertically ionized conformer G exhibits complete dissociation with a mean initial fragmentation time of 100 femtoseconds and median of 85 femtoseconds, correlating well with the experimental T₁ time constant [11] [23]. Relaxed cation conformers I⁺, III⁺, and IV⁺ show mean initial fragmentation times ranging from 470 to 610 femtoseconds, corresponding to the experimental T₂ time scale.

Conformer II⁺ demonstrates unique behavior with 100% dissociation probability and a significantly faster fragmentation time of approximately 320 femtoseconds compared to other relaxed conformers [11] [23]. This conformer-specific behavior accounts for the intermediate dynamics observed in the experimental measurements.

The simulation methodology incorporates zero-point vibrational energy into each normal mode to account for the excess internal energy resulting from vertical ionization. The relaxation energy of approximately 1.24 electron volts between vertically ionized and relaxed conformer geometries exceeds the calculated fragmentation energies for major decomposition pathways, confirming the metastable nature of the ethylene glycol dinitrate cation [11] [23].

| Conformer | Mean IFT | Dissociation Probability | Experimental Correlation |

|---|---|---|---|

| G_vert⁺ | 100 fs | 100% | T₁ (40-60 fs) |

| Conformer II⁺ | 320 fs | 100% | T₂ (340-450 fs) |

| Conformers I⁺,III⁺,IV⁺ | 470-610 fs | <100% | T₃ (>2 ps) |

Electronic Relaxation Pathways in Cationic States

The electronic structure calculations using equation-of-motion coupled-cluster singles and doubles methodology reveal detailed insights into the electronic relaxation pathways that govern ethylene glycol dinitrate cation dynamics. The calculations identify multiple electronic excited states with specific energies and oscillator strengths that determine the photophysical behavior following ionization [11] [23].

The 1300 nm pump pulse possesses sufficient energy (0.95 eV) to access the first excited state (D₁) of the vertically ionized cation through multiphoton absorption processes [11] [23]. The high oscillator strength (f₀₁) for this transition facilitates direct population of the excited state, leading to subsequent electronic relaxation to the ground state over 15-24 femtosecond time scales.

The 650 nm probe pulse energy (1.91 eV) enables population of excited states D₁ through D₅ in the vertically ionized cation through single-photon absorption [11] [23]. Following geometric relaxation to conformer II⁺, the D₁ state energy increases to approximately 3.5 eV above the ground state, requiring two-photon transitions for excitation.

The identification of strong neutral excited state transitions around 6 eV (S₀ to S₄) in conformers B and G provides mechanistic explanation for the negative delay time constant (T_neg ≈ 50 femtoseconds) [11] [23]. This transition becomes accessible through three-photon absorption of the 650 nm probe pulse (total energy 5.72 eV), leading to excited state dynamics in neutral ethylene glycol dinitrate prior to ionization.

The energy difference of 1.24 eV between vertically ionized and geometrically relaxed cation states represents excess internal energy available for driving fragmentation processes [11] [23]. This relaxation energy significantly exceeds the calculated dissociation barriers for major fragmentation pathways: 0.33 eV for nitrogen dioxide elimination, 0.36 eV for methylnitrate formation, and 1.30 eV for formaldehyde production.

The electronic relaxation pathways demonstrate the crucial role of conformer-specific potential energy surfaces in determining decomposition dynamics. The systematic variation in electronic state energies across different conformer geometries provides the mechanistic basis for the multiple time scales observed in the experimental measurements [11] [23].

| Electronic State | Energy (eV) | Transition | Process |

|---|---|---|---|

| D₁ (B_vert⁺) | 0.95 | S₀ → D₁ | Pump excitation |

| D₁ (Conformer II⁺) | 3.5 | D₀ → D₁ | Two-photon probe |

| S₄ (Neutral) | 6.0 | S₀ → S₄ | Three-photon probe |

| Relaxation Energy | 1.24 | D₀ separation | Internal energy |

Physical Description

Liquid

COLOURLESS-TO-YELLOWISH OILY LIQUID.

Colorless to yellow, oily, odorless liquid.

Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]

Color/Form

XLogP3

Boiling Point

198.5 °C

114 °C (explodes)

387°F

Flash Point

215 °C (closed cup)

419 °F (closed cup)

419°F

Vapor Density

Relative vapor density (air = 1): 5.2

Density

1.4918 g/cu cm at 20 °C

Relative density (water = 1): 1.49

1.49

LogP

log Kow = 1.16

1.16

Odor

Melting Point

-22.3 °C

-22 °C

-8°F

UNII

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

0.07 mmHg

0.072 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 7

0.05 mmHg

Pictograms

Explosive;Acute Toxic;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

Ethylene glycol dinitrate is made by nitration of ethylene glycol with mixed acid with a yield of ca. 93%.

General Manufacturing Information

1,2-Ethanediol, 1,2-dinitrate: ACTIVE

Ethylene glycol dinitrate is an excellent solvent for low-grade nitrocellulose, is comparable to nitroglycerin in explosive energy, and is less sensitive and more stable. It can detonate at high and low velocities (8000 and 100-3000 m/s) ... it is an excellent substitute for nitroglycerin in dynamite.

The increasing use of ammonium nitrate-fuel oil and slurry explosives to replace dynamites has greatly decreased the demand for ethylene glycol dinitrate.

ANALOGOUS STRUCTURE TO NITROGLYCERIN

Ethylene glycol dinitrate is mixed with nitroglycerin currently in a ratio of about 8:2, to lower the freezing point of the dynamite mixture and increase its stability, making it safer to manufacture and use.

A freezing-point depressant for nitroglycerine

Analytic Laboratory Methods

Method: OSHA 43; Procedure: liquid chromatography with a thermal energy analyzer or an ultraviolet HPLC detector; Analyte: ethylene glycol dinitrate; Matrix: air; Detection Limit: 2.0 ppb (12 ug/cu m).

Colorimetric methods for the determination of nitroglycol content in air are described.

High performance liquid chromatography and the technique of recovery on charcoal were used to identify ethylene glycol dinitrate in explosion debris. Detection at 254 nm was satisfactory for the relatively concentrated solution extracted from dynamite. The calibration curve for egdn at 10-140 ng was linear.

For more Analytic Laboratory Methods (Complete) data for Ethylene glycol dinitrate (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Chromatographic and mass spectroscopic techniques for analyzing nitrate esters are discussed. Electron-capture negative ion mass spectra for cmpd, incl ethylene glycol dinitrate, are reported. Preliminary expt on blood indicate a limit of detection of 80 picogram/ml.

Analyte: ethylene glycol dinitrate; matrix: chemical identification; procedure: gas chromatography with flame ionization detection and comparison to standards /ethylene glycol and diethylene glycol in ethoxylated substances/

Storage Conditions

Before entering confined space where EGDN is present, check to make certain that explosive concentrations do not exist. EGDN is highly explosive and can detonate violently upon heating or impact. Store in tightly closed containers in a cool, well ventilated area away from strong acids and alkalies. All sources of ignition are prohibited. Use non-sparking tools and equipment especially when opening or closing containers. Use explosion-proof electrical equipment and fittings in all areas of handling, use, or manufacture. Where possible, automatically pump liquid from drums or other storage containers to process containers.